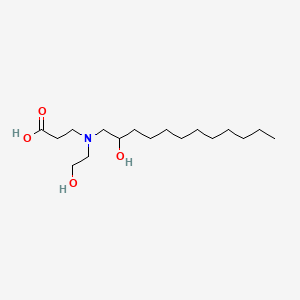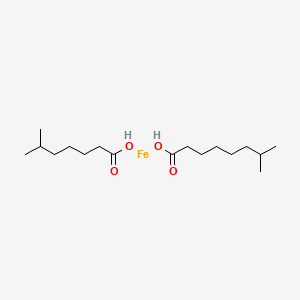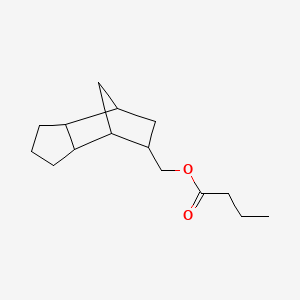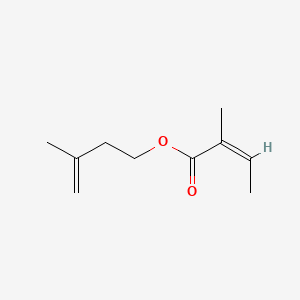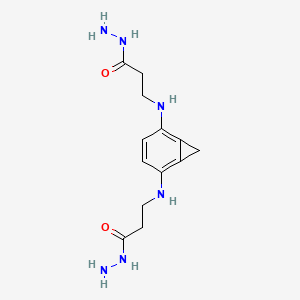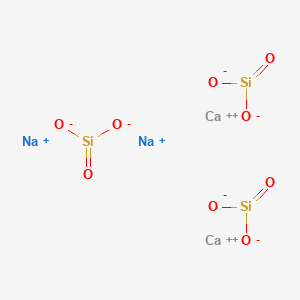
Sodium calcium silicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is a compound that consists of silicic acid combined with calcium and sodium in a specific ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von Kieselsäure (H2SiO3), Calcium-Natrium-Salz (3:2:2) beinhaltet typischerweise die Reaktion von Kieselsäure mit Calcium- und Natriumsalzen unter kontrollierten Bedingungen. Die Reaktion wird in einem wässrigen Medium durchgeführt, und der pH-Wert wird sorgfältig eingestellt, um die Bildung der gewünschten Verbindung sicherzustellen. Die Reaktionsbedingungen wie Temperatur und Konzentration werden optimiert, um eine hohe Ausbeute und Reinheit zu erzielen.
Industrielle Produktionsverfahren
In industriellen Umgebungen beinhaltet die Produktion von Kieselsäure (H2SiO3), Calcium-Natrium-Salz (3:2:2) großtechnische Reaktionen mit industriellen Reagenzien. Der Prozess wird in Reaktoren durchgeführt, die mit Temperatur- und pH-Steuerungssystemen ausgestattet sind, um eine gleichmäßige Qualität zu gewährleisten. Das Endprodukt wird dann gereinigt und getrocknet, um die gewünschte Verbindung in fester Form zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Kieselsäure (H2SiO3), Calcium-Natrium-Salz (3:2:2) durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.
Reduktion: Sie kann auch Reduktionsreaktionen eingehen, was zur Bildung von Produkten mit niedrigerem Oxidationszustand führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eines oder mehrere ihrer Bestandteile durch andere Atome oder Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Kieselsäure (H2SiO3), Calcium-Natrium-Salz (3:2:2) verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Kieselsäure (H2SiO3), Calcium-Natrium-Salz (3:2:2) gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu Siliciumverbindungen mit höherem Oxidationszustand führen, während Reduktionsreaktionen zu Produkten mit niedrigerem Oxidationszustand führen können.
Wissenschaftliche Forschungsanwendungen
Kieselsäure (H2SiO3), Calcium-Natrium-Salz (3:2:2) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Sie wird als Reagenz in verschiedenen chemischen Reaktionen und als Katalysator in bestimmten Prozessen verwendet.
Biologie: Die Verbindung wird auf ihre potenzielle Rolle in biologischen Systemen untersucht, einschließlich ihrer Wechselwirkungen mit Biomolekülen.
Medizin: Es werden Forschungen durchgeführt, um ihre potenziellen therapeutischen Anwendungen zu untersuchen, beispielsweise in Arzneimittelträgersystemen und als Bestandteil von medizinischen Geräten.
Industrie: Sie wird aufgrund ihrer einzigartigen Eigenschaften bei der Herstellung von Keramik, Glas und anderen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Kieselsäure (H2SiO3), Calcium-Natrium-Salz (3:2:2) beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann mit Proteinen, Enzymen und anderen Biomolekülen interagieren, was zu Veränderungen ihrer Struktur und Funktion führt. Diese Wechselwirkungen können zu verschiedenen biologischen Wirkungen führen, wie z. B. der Modulation der Enzymaktivität und der Veränderung von Zellprozessen.
Wirkmechanismus
The mechanism of action of silicic acid (H2SiO3), calcium sodium salt (3:2:2) involves its interaction with various molecular targets and pathways. The compound can interact with proteins, enzymes, and other biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as modulation of enzyme activity and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Kieselsäure (H2SiO3), Calciumsalz (1:1)
- Kieselsäure (H2SiO3), Natriumsalz (1:1)
- Orthokieselsäure (H4SiO4), Calciumsalz (1:2)
Einzigartigkeit
Kieselsäure (H2SiO3), Calcium-Natrium-Salz (3:2:2) ist einzigartig aufgrund seines spezifischen Verhältnisses von Calcium und Natrium, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche Eigenschaften verleiht. Diese einzigartige Zusammensetzung ermöglicht es, in speziellen Anwendungen eingesetzt zu werden, für die andere Verbindungen nicht geeignet sind.
Eigenschaften
CAS-Nummer |
1344-03-2 |
|---|---|
Molekularformel |
Ca2Na2O9Si3 |
Molekulargewicht |
354.39 g/mol |
IUPAC-Name |
dicalcium;disodium;dioxido(oxo)silane |
InChI |
InChI=1S/2Ca.2Na.3O3Si/c;;;;3*1-4(2)3/q2*+2;2*+1;3*-2 |
InChI-Schlüssel |
DEPUMLCRMAUJIS-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




